molecular formula C24H31AuClP B1624651 CyJohnPhos AuCl CAS No. 854045-92-4

CyJohnPhos AuCl

Cat. No.: B1624651
CAS No.: 854045-92-4
M. Wt: 582.9 g/mol
InChI Key: XDZKBEGPIOIGLI-UHFFFAOYSA-M
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Description

Chloro 2-(dicyclohexylphosphino)biphenyl gold(I), commonly known as CyJohnPhos AuCl, is a gold-based compound that has gained significant attention in the field of catalysis. This compound is characterized by its unique structure, which includes a gold atom coordinated to a chloro ligand and a biphenyl phosphine ligand. The presence of the gold atom imparts unique catalytic properties to the compound, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CyJohnPhos AuCl typically involves the reaction of 2-(dicyclohexylphosphino)biphenyl with a gold precursor such as gold(I) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the gold complex. The general reaction scheme is as follows:

2-(dicyclohexylphosphino)biphenyl+AuClCyJohnPhos AuCl\text{2-(dicyclohexylphosphino)biphenyl} + \text{AuCl} \rightarrow \text{this compound} 2-(dicyclohexylphosphino)biphenyl+AuCl→CyJohnPhos AuCl

The reaction is typically conducted in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Scientific Research Applications

CyJohnPhos AuCl has a wide range of applications in scientific research, particularly in the fields of chemistry and catalysis. Some of its notable applications include:

Mechanism of Action

The mechanism by which CyJohnPhos AuCl exerts its catalytic effects involves the activation of substrates through coordination to the gold center. The gold atom in this compound acts as a Lewis acid, facilitating the formation of reactive intermediates that undergo subsequent transformations. The biphenyl phosphine ligand provides steric and electronic stabilization to the gold center, enhancing its catalytic activity .

Comparison with Similar Compounds

CyJohnPhos AuCl can be compared with other gold-based catalysts, such as:

The uniqueness of this compound lies in its specific ligand structure, which provides a balance of steric bulk and electronic properties, making it particularly effective in certain catalytic applications.

Properties

IUPAC Name

chlorogold;dicyclohexyl-(2-phenylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31P.Au.ClH/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZKBEGPIOIGLI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467125
Record name CyJohnPhos AuCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854045-92-4
Record name CyJohnPhos AuCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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